molecular formula C20H20FN3O2S B2479427 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897480-45-4

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No. B2479427
M. Wt: 385.46
InChI Key: KSRWCMNJXOFLKE-UHFFFAOYSA-N
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Description

“1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit significant biological activity and are used in the development of various drugs . This particular compound incorporates a piperazine moiety, which is a common feature in many pharmacologically active compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” can be characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” can be complex, involving multiple steps and various reagents . The specific reactions would depend on the synthetic pathway chosen.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” can be predicted using various computational tools. These properties include its molecular weight, solubility, and Lipinski’s rule of five (RO5) parameters .

Scientific Research Applications

Synthesis and Spectral Studies

  • Synthesis of Ciprofloxacin Derivatives : A derivative similar to the compound of interest was synthesized using ciprofloxacin and thiazole/benzothiazole diazonium chloride, followed by condensation with β-diketones. This process was explored for its potential in creating novel pharmaceutical compounds (Yadav & Joshi, 2008).

  • Synthesis of Fluorinated Benzothiazolo Imidazole Compounds : Compounds similar to the one were synthesized and showed promising antimicrobial activity. This synthesis process indicates the potential of such compounds in creating effective antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

  • Development of 3-Phenoxypropan-2-ols : Derivatives containing elements similar to the compound of interest were synthesized, demonstrating the versatility of these compounds in creating a variety of chemical structures with potential pharmaceutical applications (Mesropyan et al., 2005).

  • Synthesis of Sulphonamide Benzothiazole Compounds : This study involved synthesizing novel compounds with components similar to the compound , which exhibited antimicrobial activities. The synthesis path provides insights into the development of new biodynamic agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Pharmaceutical Applications

  • Development of Norfloxacin Derivatives : Similar to the first point, norfloxacin derivatives were synthesized using a process that could be relevant for creating new pharmaceutical compounds with a structure similar to the compound of interest (Yadav & Joshi, 2008).

  • Exploring Anticancer and Anti-HIV Activity : Compounds with structural elements similar to the one were evaluated for their antiproliferative and anti-HIV activity. This research highlights the potential of such compounds in therapeutic applications for cancer and HIV (Al-Soud et al., 2010).

Future Directions

The future directions for research on “1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” could include further exploration of its biological activity, optimization of its synthesis, and investigation of its potential applications in drug development .

properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-16-7-4-8-17-19(16)22-20(27-17)24-12-10-23(11-13-24)18(25)9-14-26-15-5-2-1-3-6-15/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRWCMNJXOFLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

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